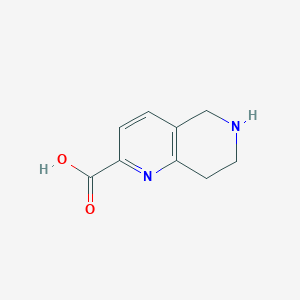

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPKRAJCNHPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697912 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361381-50-1 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS No. 1361381-50-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- CAS Number : 1361381-50-1

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of naphthyridine derivatives, including this compound. In vitro assays demonstrated significant activity against Leishmania species, with effective concentrations (EC₅₀) reported in the low micromolar range. For instance, derivatives exhibited EC₅₀ values of approximately 12.86 µM and 36.99 µM with selectivity indices (SI) indicating moderate toxicity levels in non-infected cells .

Antituberculosis Activity

A library synthesis study utilizing 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds revealed promising antituberculosis activity. Out of several synthesized compounds, three lead candidates demonstrated significant inhibitory effects against Mycobacterium tuberculosis at concentrations that were not cytotoxic to mammalian cells .

The mechanisms by which this compound exerts its biological effects appear to involve:

- Inhibition of DNA Topoisomerase : Some studies indicate that naphthyridine derivatives can inhibit human DNA topoisomerase IB (hTopIB), a critical enzyme for DNA replication and transcription .

- Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines at concentrations ranging from 1 to 15 µM. However, the relationship between cytotoxicity and antileishmanial activity is still under investigation .

Case Studies and Research Findings

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,6- vs. 1,8-Naphthyridine Derivatives

The position of nitrogen atoms in the naphthyridine ring significantly impacts electronic properties and biological activity.

Key Findings :

- The 1,5-naphthyridine isomer (CAS 1219022-86-2) exhibits a lower predicted pKa (~1.51), suggesting weaker acidity than the 1,6-isomer, likely due to electronic effects from nitrogen positioning .

- The 1,8-naphthyridine carboxaldehyde derivative (C10H11NO) introduces a reactive aldehyde group, expanding utility in conjugation reactions but reducing stability compared to carboxylic acids .

Substituent Variations: Carboxylic Acid Derivatives

Substituents on the naphthyridine core modulate solubility, reactivity, and pharmacological properties.

Key Findings :

- The Boc-protected derivative (CAS 259809-49-9) is commercially available (95–97% purity) and widely used in intermediate synthesis due to its stability under acidic conditions .

- Benzyl substitution (CAS 1160995-15-2) increases logP, improving membrane permeability but reducing aqueous solubility .

- Thieno-fused analogs (e.g., 328068-90-2) demonstrate altered electronic profiles, with the thiophene ring contributing to π-stacking interactions in protein binding .

Functional Group Modifications

Replacing the carboxylic acid with other functional groups alters reactivity and biological interactions.

Key Findings :

Preparation Methods

Stepwise Preparation Methodology

Detailed Research Findings and Notes

Atom Economy and Efficiency: The Heck vinylation using ethylene gas is an atom-economical process, minimizing waste and improving overall synthetic efficiency.

One-Pot Cyclization: The direct formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia is unprecedented and simplifies the synthetic sequence by combining ring closure and amination in a single step.

Enantioselective Catalysis: The use of a ruthenium catalyst with a chiral ligand for transfer hydrogenation achieves high enantiomeric excess (up to 99.9% ee), critical for the biological activity of the compound.

Purification: The process notably avoids chromatographic purification or distillation, relying on crystallization and filtration techniques, which is advantageous for scale-up and industrial application.

Yield Improvement: Compared to earlier synthetic routes requiring nine steps with an overall yield of approximately 4%, this method reduces the longest linear sequence to six steps and improves the overall yield to around 25%.

Summary Table of Key Intermediates and Yields

| Compound ID | Description | Yield (%) | Enantiomeric Excess (ee) | Purification Method |

|---|---|---|---|---|

| 23 | 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide | 76 | Not applicable | Filtration and washing |

| 19 | 3-acyl-2-vinylpyridine | Intermediate for cyclization | - | - |

| 17 | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | 60 (assay yield) | - | Crystallization, filtration |

| 31 | Chiral protected tetrahydronaphthyridine | 87 | >98.8% | Crystallization |

| 16 | This compound (final product) | 89 | High purity | Recrystallization |

Additional Context and Applications

While the preparation methods focus on the asymmetric synthesis of the compound for pharmaceutical applications, this compound is also used in biochemical research, material science, and agricultural chemistry as a key intermediate. The synthetic accessibility of this compound with high enantiomeric purity is critical for its use in drug development and other advanced applications.

Q & A

What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in academic research?

Level : Basic

Methodological Answer :

The synthesis of naphthyridine derivatives often employs solvent-free, catalyst-free grinding methods for efficiency and reduced environmental impact. For example, ketones, malononitrile, and amines can be ground in a mortar (5–7 min, room temperature) to yield 1,2-dihydro[1,6]-naphthyridine derivatives with 90–97% efficiency . Functionalization at the C-2 position (e.g., trifluoromethylation) involves electrophilic substitution using CF₃ reagents under inert conditions, while carboxylation at C-3 may require oxidation of methyl esters with KMnO₄ or CrO₃ .

How do structural modifications at the C-2 and C-7 positions influence cytotoxic activity against cancer cell lines?

Level : Advanced

Methodological Answer :

Substituents at C-2 (e.g., trifluoromethyl groups) enhance steric and electronic effects, improving binding to targets like topoisomerases. At C-7, piperidinyl or indazolyl groups increase hydrophobicity, promoting membrane penetration. For example, 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine derivatives showed IC₅₀ values <1 µM against HL-60 leukemia cells by inducing apoptosis via caspase-3 activation . Comparative 3D-QSAR models (using CoMFA/CoMSIA) can quantify electrostatic and steric contributions of substituents to activity .

What computational approaches are used to resolve contradictions in reported biological activities of naphthyridine derivatives?

Level : Advanced

Methodological Answer :

Discrepancies in activity data (e.g., varying IC₅₀ values across cell lines) can be addressed by:

- Molecular docking : Compare binding poses of derivatives to targets (e.g., HIV integrase or PDK1) using software like AutoDock .

- Contour map analysis : Electrostatic potential maps (e.g., blue contours for positive charge near C-1 NH) highlight favorable interactions, explaining why compounds like 15 and 16 show potent activity in HL-60 but not HeLa cells .

- Meta-analysis : Pool data from multiple studies to identify trends in substituent effects .

How are 3D-QSAR models designed for naphthyridine-based anticancer agents?

Level : Advanced

Methodological Answer :

3D-QSAR requires:

Alignment : Superimpose naphthyridine cores from derivatives using RMSD minimization.

Descriptor calculation : Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields.

Partial Least Squares (PLS) regression : Correlate descriptors with bioactivity (e.g., pIC₅₀). A study on HL-60 cells revealed that C-5 methyl and C-7 piperidinyl groups contributed 45% and 30% to activity, respectively . Cross-validation (q² >0.5) ensures model robustness.

What in vitro assays are validated for evaluating naphthyridine derivatives as antiviral agents?

Level : Basic

Methodological Answer :

- HIV integrase inhibition : Use strand-transfer assays with fluorescently labeled DNA substrates. L-870,810 (a 1,6-naphthyridine) showed 85% inhibition at 10 nM .

- Cytotoxicity counterscreening : Test compounds on non-target cells (e.g., HEK293) to exclude non-specific effects. EC₅₀/CC₅₀ ratios >10 indicate selectivity .

How does regioselectivity challenge the functionalization of the naphthyridine scaffold?

Level : Advanced

Methodological Answer :

Regioselectivity issues arise due to the electron-deficient nature of the naphthyridine ring. For example:

- C-2 vs. C-4 substitution : Directed ortho-metalation (DoM) with LDA/TMPLi at −78°C favors C-2 functionalization .

- C-7 carboxylation : Pd-catalyzed C–H activation using CO₂ requires careful control of pressure (1–3 atm) to avoid decarboxylation .

What pharmacokinetic challenges arise from trifluoromethyl substitution on naphthyridines?

Level : Advanced

Methodological Answer :

The trifluoromethyl group improves metabolic stability but increases logP, risking hepatotoxicity. Strategies include:

- Prodrug design : Convert carboxylic acid to ethyl esters for oral bioavailability .

- Caco-2 permeability assays : Measure apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates absorption) .

How can differential activity between naphthyridine analogs be rationalized using crystallography?

Level : Advanced

Methodological Answer :

X-ray crystallography of target-ligand complexes (e.g., naphthyridine bound to PARP1) reveals:

- Hydrogen bonds : The C-1 NH forms a 2.8 Å bond with Asp766, critical for activity .

- Steric clashes : Bulky C-5 substituents (e.g., tert-butyl) disrupt binding in tight pockets, explaining lower potency in A549 cells .

What in vivo models are suitable for testing naphthyridine-based neuroprotective agents?

Level : Basic

Methodological Answer :

- Alzheimer’s models : Transgenic APP/PS1 mice treated orally (10 mg/kg/day) for 4 weeks, with Aβ40/42 levels measured via ELISA.

- Behavioral assays : Morris water maze tests assess cognitive improvement. Compounds reducing Aβ plaques by >50% advance to Phase I .

How are multi-component reactions (MCRs) optimized for naphthyridine library synthesis?

Level : Advanced

Methodological Answer :

MCRs (e.g., Ugi or Passerini) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.